1,3-Dichloroadamantane

描述

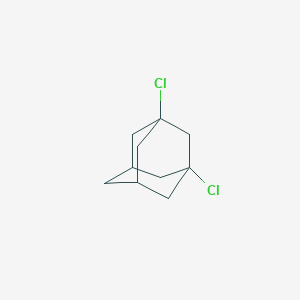

1,3-Dichloroadamantane is an organic compound with the molecular formula C₁₀H₁₄Cl₂. It is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound is characterized by the presence of two chlorine atoms attached to the 1 and 3 positions of the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dichloroadamantane can be synthesized through the catalytic chlorination of adamantane. The process involves the use of carbon tetrachloride as a solvent and iron-containing catalysts such as iron(III) acetylacetonate (Fe(acac)₃) or ferrocene (Fe(C₅H₅)₂). The reaction is carried out at a temperature range of 160-170°C for 3-6 hours in the presence of methanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, catalyst concentration, and reaction time to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

1,3-Dichloroadamantane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form adamantan-1-yl nitrate and adamantane-1,3-diyl dinitrate when treated with fuming nitric acid.

Reduction Reactions: Reduction of this compound can lead to the formation of adamantane derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Fuming Nitric Acid: Used for oxidation reactions to form nitrated derivatives.

Nucleophiles: Such as hydroxide ions, used in substitution reactions to replace chlorine atoms.

Major Products Formed

Adamantan-1-yl Nitrate: Formed during oxidation with nitric acid.

Adamantane-1,3-diyl Dinitrate: Another product of oxidation with nitric acid.

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

1,3-Dichloroadamantane serves as a precursor in the synthesis of polyfunctionalized adamantane derivatives. Its reactivity allows for the formation of complex molecular architectures that are essential in organic chemistry. For instance, it has been utilized in reactions with fuming nitric acid to produce 2-oxaadamantane derivatives, showcasing its versatility in synthetic pathways .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and metal-organic frameworks. Its ability to form stable structures under various conditions makes it a candidate for creating high-performance materials with tailored properties.

Biological Applications

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activity. It is studied as a scaffold for designing biologically active compounds. The compound's structure allows for modifications that can enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Drug Development

The compound is investigated for its potential use in drug development. Its unique framework allows researchers to explore its efficacy and safety as a building block for pharmaceuticals. Studies focus on how modifications to the adamantane structure can lead to improved therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals. Its reactivity is harnessed to create various derivatives that find applications in different sectors, including cosmetics and agrochemicals.

Catalysis

The compound also plays a role in catalysis. Its unique structural features can enhance catalytic processes, leading to more efficient chemical reactions in industrial settings.

Case Study 1: Synthesis Pathways

A research study demonstrated the effective use of this compound in synthesizing complex polyfunctionalized compounds. The study highlighted the reaction conditions that favor the formation of desired products while minimizing by-products. This case emphasizes the importance of optimizing reaction parameters to exploit the full potential of this compound in synthetic chemistry.

In another investigation, researchers explored the biological activity of derivatives synthesized from this compound. The study assessed their efficacy against specific biological targets and provided insights into structure-activity relationships (SAR). The findings indicated that certain modifications significantly enhanced biological activity, paving the way for future drug development efforts.

作用机制

The mechanism of action of 1,3-Dichloroadamantane involves its reactivity towards various reagents. For example, during oxidation with nitric acid, the chlorine atoms are replaced by nitrate groups, leading to the formation of nitrated derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

相似化合物的比较

1,3-Dichloroadamantane can be compared with other halogenated adamantane derivatives, such as:

1,3-Dibromoadamantane: More reactive in nitrolysis reactions compared to this compound.

1,3-Difluoroadamantane: Less reactive in nitrolysis reactions compared to this compound.

1-Chloroadamantane: A simpler derivative with only one chlorine atom, used as a starting material for further functionalization.

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through substitution, oxidation, and reduction reactions.

生物活性

1,3-Dichloroadamantane is a halogenated derivative of adamantane, a compound known for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C10H12Cl2 and features two chlorine atoms substituted at the 1 and 3 positions of the adamantane framework. This modification significantly influences its physicochemical properties, including hydrophobicity and lipophilicity, which are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 201.11 g/mol |

| Log P (octanol-water partition coefficient) | 1.29 |

| Melting Point | 140-142 °C |

| Boiling Point | 250 °C |

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against several viruses. A notable study demonstrated its effectiveness against the influenza virus by inhibiting viral replication. The compound appears to interfere with the viral membrane fusion process, which is crucial for viral entry into host cells .

Anticancer Effects

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Influenza Virus Inhibition

A study conducted by researchers at the University of Bradford assessed the antiviral efficacy of various adamantane derivatives, including this compound. The results showed a significant reduction in viral titers in infected cell cultures treated with the compound compared to controls. This effect was attributed to its ability to disrupt viral membrane integrity .

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, scientists evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions of adamantane derivatives. Common methods include:

- Electrophilic Halogenation : Reacting adamantane with chlorine gas under UV light or heat conditions.

- Nucleophilic Substitution : Utilizing chlorinated reagents in the presence of suitable catalysts to introduce chlorine at specific positions on the adamantane ring.

属性

IUPAC Name |

1,3-dichloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLCQHWJVJXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333925 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16104-50-0 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。